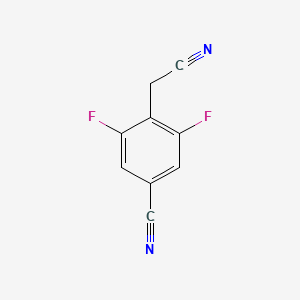

4-(Cyanomethyl)-3,5-difluorobenzonitrile

Description

4-(Cyanomethyl)-3,5-difluorobenzonitrile is a fluorinated aromatic nitrile derivative featuring a cyanomethyl (-CH₂CN) substituent at the para position and fluorine atoms at the 3 and 5 positions.

Properties

IUPAC Name |

4-(cyanomethyl)-3,5-difluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2N2/c10-8-3-6(5-13)4-9(11)7(8)1-2-12/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZDFIHGPACJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC#N)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical cyanomethylation process, which can be initiated by radical addition to a suitable vinyl azide reagent . This reaction is driven by the loss of dinitrogen and the stabilization of the resulting radical intermediate.

Industrial Production Methods

Industrial production of 4-(Cyanomethyl)-3,5-difluorobenzonitrile may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the cyanomethylation process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Cyanomethyl)-3,5-difluorobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The cyanomethyl group can be oxidized or reduced to form different functional groups.

Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. For example, the Suzuki–Miyaura coupling reaction can be employed to introduce various substituents onto the benzene ring using palladium catalysts and boron reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of substituted benzonitriles, while cyclization reactions can produce complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

4-(Cyanomethyl)-3,5-difluorobenzonitrile has been identified as a key intermediate in the synthesis of compounds with therapeutic potential, particularly as tissue-selective androgen receptor modulators (SARMs). These compounds are crucial for treating conditions related to androgen receptor activity, such as prostate cancer. The compound exhibits antagonist activity against androgen receptors, making it useful in developing drugs aimed at managing hormone-dependent cancers .

Case Study: Androgen Receptor Modulators

Research has shown that compounds derived from 4-(Cyanomethyl)-3,5-difluorobenzonitrile can selectively modulate androgen receptor activity. This selectivity is essential for minimizing side effects commonly associated with traditional steroidal treatments. For instance, a study highlighted the efficacy of non-steroidal carboxamide derivatives that include this compound in their structure, demonstrating significant potential in clinical applications for prostate cancer treatment .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in reactions involving cyanomethylation. This process allows for the introduction of cyano groups into various organic frameworks, enhancing their chemical properties and reactivity.

Synthesis Techniques

- Metal-Catalyzed Reactions : Recent advancements have showcased the use of copper catalysts to facilitate cyanomethylation reactions involving 4-(Cyanomethyl)-3,5-difluorobenzonitrile. These methods have yielded high selectivity and efficiency, producing a range of functionalized products essential for further chemical transformations .

- Electrochemical Methods : The compound has also been explored in electrochemical synthesis pathways, where it acts as an effective cyanomethyl source under mild conditions. This approach not only simplifies the reaction setup but also enhances sustainability by reducing waste .

Material Science Applications

The unique properties of 4-(Cyanomethyl)-3,5-difluorobenzonitrile extend beyond medicinal chemistry into material science. Its derivatives are being investigated for applications in dye-sensitized solar cells and photonic devices due to their favorable photochemical characteristics.

Photocatalytic Properties

Research indicates that derivatives of this compound can be incorporated into covalent organic frameworks (COFs), which are promising materials for photocatalytic applications. These frameworks can enhance light absorption and improve charge separation, making them suitable for solar energy conversion technologies .

Mechanism of Action

The mechanism of action of 4-(Cyanomethyl)-3,5-difluorobenzonitrile involves its interaction with various molecular targets. The cyanomethyl group can participate in nucleophilic and electrophilic reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and lead to the formation of specific products .

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

Fluorinated benzonitriles exhibit significant variations in properties based on substituent positions. Key analogs include:

Table 1: Structural Comparison of Substituted Benzonitriles

Key Insights :

- Substituent Position : Meta-fluorine substitution (3,5-F) in 3,5-difluorobenzonitrile enhances symmetry and electronic effects compared to ortho/para isomers like 2,4-difluorobenzonitrile.

- Cyanomethyl vs. Hydroxy: The -CH₂CN group in the hypothetical compound may improve membrane permeability compared to polar -OH groups in 3,5-difluoro-4-hydroxybenzonitrile .

Table 2: Reactivity in Cyclotrimerization Reactions

Key Insights :

- Electron-Withdrawing Effects: Fluorine and trifluoromethyl (-CF₃) groups reduce electron density, lowering yields in cyclotrimerization compared to non-fluorinated analogs.

- Steric Hindrance: The cyanomethyl group in 4-(Cyanomethyl)-3,5-difluorobenzonitrile may further hinder reactivity due to increased steric bulk.

Key Insights :

- Fluorine Content : Increased fluorine atoms (e.g., in CTF-C) enhance thermal and chemical stability but may reduce solubility.

Pharmacological Potential

The cyanomethyl group may modulate binding affinity or metabolic stability in similar therapeutic contexts.

Biological Activity

4-(Cyanomethyl)-3,5-difluorobenzonitrile is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Chemical Formula : C9H6F2N2

- Molecular Weight : 182.16 g/mol

- Structure : The compound features a difluorobenzonitrile core with a cyanomethyl substituent that may influence its biological interactions.

Biological Activity Overview

The biological activity of 4-(cyanomethyl)-3,5-difluorobenzonitrile has been studied primarily in the context of its potential as an antitumor agent and its interaction with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to 4-(cyanomethyl)-3,5-difluorobenzonitrile exhibit promising antitumor activity. For instance, derivatives containing cyano and amidino groups have shown efficacy against various cancer cell lines through mechanisms such as DNA binding and inhibition of DNA-dependent enzymes .

Study 1: Antitumor Evaluation

A series of compounds including derivatives of benzonitriles were synthesized and tested for their antitumor properties. The results indicated that compounds with structural similarities to 4-(cyanomethyl)-3,5-difluorobenzonitrile demonstrated significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) in both 2D and 3D culture systems. The IC50 values for one of the promising derivatives were reported as follows:

| Compound | Cell Line | IC50 (μM) - 2D | IC50 (μM) - 3D |

|---|---|---|---|

| Compound A | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| Compound B | HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Compound C | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

These findings suggest that modifications to the nitrile group can enhance the antitumor activity of related compounds .

Study 2: Mechanistic Insights

Research into the mechanism of action revealed that compounds like 4-(cyanomethyl)-3,5-difluorobenzonitrile may bind to DNA within the minor groove, inhibiting essential enzymes involved in DNA replication and repair . This mode of action is critical for their effectiveness as potential chemotherapeutics.

Enzymatic Interactions

The compound's nitrile group may also facilitate interactions with specific enzymes, potentially influencing metabolic pathways related to cancer progression. For example, studies have shown that nitriles can be substrates for nitrile hydratases found in certain bacteria, which convert nitriles into amides—this biotransformation could be leveraged for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.